

# Application Notes and Protocols: The Role of Ligand CCL25 in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Chemokine (C-C motif) Ligand 25 (CCL25), also known as Thymus-Expressed Chemokine (TECK), in various disease models. The information presented herein is intended to guide researchers in designing and conducting experiments to investigate the CCL25/CCR9 signaling axis.

### **Introduction to CCL25**

CCL25 is a small cytokine belonging to the CC chemokine family. It acts as the sole ligand for the G protein-coupled receptor CCR9.[1] The CCL25/CCR9 axis is a critical regulator of immune cell trafficking, particularly of T cells, to the small intestine and thymus under normal physiological conditions.[2] Dysregulation of this signaling pathway has been implicated in the pathogenesis of several inflammatory diseases and various forms of cancer, making it a promising target for therapeutic intervention.[3][4]

## **Application in Disease Models**

The CCL25/CCR9 signaling pathway is a key player in the progression of several inflammatory and oncological conditions.

## **Inflammatory Diseases**

Rheumatoid Arthritis (RA): In RA, CCL25 is found at elevated levels in the synovial fluid and is released by fibroblasts and macrophages.[5] It promotes the infiltration of monocytes and

## Methodological & Application





fibroblasts into the synovium and stimulates the production of pro-inflammatory cytokines like IL-6 and TNF- $\alpha$ .[3][5] Blocking the CCL25/CCR9 interaction has been shown to suppress collagen-induced arthritis in mouse models.[3]

Inflammatory Bowel Disease (IBD): While constitutively expressed in the small intestine, CCL25 expression is significantly upregulated in the inflamed colon of patients with colitis and correlates with disease severity.[6] The CCL25/CCR9 axis is involved in the recruitment of effector T cells to the inflamed gut mucosa.[6][7] Studies in mouse models of colitis have shown that the absence of CCL25 or CCR9 can exacerbate the disease, suggesting a complex regulatory role in intestinal inflammation.[8]

### Cancer

The CCL25/CCR9 axis is implicated in promoting tumor growth, metastasis, and chemoresistance in a variety of cancers.

Non-Small Cell Lung Cancer (NSCLC): High expression of CCL25 and CCR9 is associated with tumor metastasis and poor survival in NSCLC patients.[9] The interaction of CCL25 with CCR9 on NSCLC cells promotes cell migration and invasion by upregulating vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[9] Furthermore, this signaling pathway suppresses apoptosis in lung cancer cells by activating the PI3K/Akt pathway.[10]

Prostate Cancer: Prostate cancer cells express functional CCR9, and its interaction with CCL25 activates anti-apoptotic pathways, promoting cell survival.[11] Blockade of the CCL25/CCR9 axis has been shown to enhance the cytotoxic effects of chemotherapeutic agents like etoposide in both in vitro and in vivo models.[11]

Breast Cancer: The CCL25/CCR9 signaling pathway provides a survival advantage to breast cancer cells and can inhibit cisplatin-induced apoptosis.[1] It is also involved in the metastasis of breast cancer cells.[1]

Other Cancers: The CCL25/CCR9 axis has also been implicated in the pathogenesis of melanoma, leukemia, ovarian cancer, and hepatocellular carcinoma, primarily by promoting cell migration, invasion, and survival.[1][4][12] Interestingly, in colorectal cancer, while CCL25 can



stimulate proliferation, it has also been shown to inhibit invasion and metastasis in early-stage disease.[13]

# **Quantitative Data Summary**

The following tables summarize key quantitative data from various studies on CCL25 in disease models.

| In Vitro<br>Application                          | Cell Type                                                   | Concentration                                                | Effect                                    | Reference |
|--------------------------------------------------|-------------------------------------------------------------|--------------------------------------------------------------|-------------------------------------------|-----------|
| Chemotaxis/Migr<br>ation Assay                   | Non-Small Cell<br>Lung Cancer<br>Cells (A549, SK-<br>MES-1) | 100 ng/mL                                                    | Increased<br>migration and<br>invasion    | [9]       |
| Porcine<br>Mesenchymal<br>Stromal Cells          | 1000 nmol/L                                                 | Significant cell migration                                   | [14]                                      |           |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 500-1000 nM                                                 | Increased<br>migration of<br>CD4+ T-cells and<br>macrophages | [15]                                      |           |
| Cytokine<br>Induction                            | Human PBMCs                                                 | 10, 100, 750 nM                                              | Dose-dependent increase in IL-8 secretion | [15]      |
| Apoptosis<br>Inhibition                          | Non-Small Cell<br>Lung Cancer<br>Cells                      | Not specified                                                | Suppression of apoptosis                  | [10]      |
| Prostate Cancer<br>Cells (PC3,<br>LNCaP)         | Not specified                                               | Increased activity of anti-apoptotic proteins                | [11]                                      |           |



| In Vivo<br>Applicatio<br>n                 | Disease<br>Model                                 | Animal<br>Model                              | Treatment                                                                            | Dosage                                                                                      | Effect | Reference |
|--------------------------------------------|--------------------------------------------------|----------------------------------------------|--------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|--------|-----------|
| Sjögren's<br>Syndrome                      | NOD.H2h4<br>mice                                 | Anti-<br>CCL25<br>monoclonal<br>antibody     | 20 µg per<br>dose, three<br>times a<br>week for<br>12 weeks<br>(intraperito<br>neal) | Did not<br>significantl<br>y alter<br>lymphocyti<br>c infiltration<br>in salivary<br>glands | [16]   |           |
| Sepsis-<br>Induced<br>Acute Lung<br>Injury | C57BL/6 mice (cecal ligation and puncture model) | Anti-<br>CCL25<br>antibody                   | Not<br>specified                                                                     | Reduced inflammato ry cytokine expression and alleviated lung tissue damage                 | [17]   |           |
| Prostate<br>Cancer                         | Tumor<br>xenograft<br>models                     | Anti-CCR9<br>antibody<br>and/or<br>etoposide | Not<br>specified                                                                     | Enhanced<br>efficacy of<br>etoposide                                                        | [11]   | _         |

# Experimental Protocols In Vitro Chemotaxis (Transwell Migration) Assay

This protocol is designed to assess the chemotactic effect of CCL25 on CCR9-expressing cells.

#### Materials:

- CCR9-expressing cells (e.g., T-cell lines, cancer cell lines)
- Serum-free cell culture medium
- Recombinant CCL25



- Transwell inserts (e.g., 8 μm pore size)
- 24-well plates
- Fixation and staining reagents (e.g., methanol, crystal violet)
- Microscope

#### Protocol:

- Cell Preparation: Culture CCR9-expressing cells to 70-80% confluency. Serum-starve the cells for 4-24 hours prior to the assay to reduce basal migration. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
- Assay Setup:
  - Add 600 μL of serum-free medium containing the desired concentration of CCL25 (e.g., 100 ng/mL) to the lower wells of a 24-well plate.[9] Include a negative control well with serum-free medium only.
  - Carefully place the transwell inserts into the wells.
  - Add 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) to the upper chamber of each insert.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-24 hours. The optimal incubation time should be determined empirically for each cell type.
- Quantification of Migrated Cells:
  - After incubation, remove the transwell inserts.
  - Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
  - Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes.
  - Stain the cells with 0.5% crystal violet for 15 minutes.



- Wash the inserts with water and allow them to air dry.
- Count the number of migrated cells in several random fields of view under a microscope.
   Alternatively, the dye can be eluted and the absorbance measured.

# In Vivo Administration of Anti-CCL25 Antibody in a Mouse Model

This protocol provides a general guideline for the systemic administration of a CCL25 neutralizing antibody in a mouse disease model.

#### Materials:

- Disease model mice (e.g., NOD.H2h4 for Sjögren's syndrome)
- Anti-CCL25 monoclonal antibody
- · Isotype control antibody
- Sterile phosphate-buffered saline (PBS)
- Syringes and needles for intraperitoneal injection

#### Protocol:

- Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the start of the experiment.
- Treatment Groups: Divide the mice into at least three groups: anti-CCL25 antibody, isotype control antibody, and vehicle control (PBS).
- Antibody Preparation: Dilute the anti-CCL25 and isotype control antibodies to the desired concentration in sterile PBS. A typical dose is 20 μg per mouse.[16]
- Administration: Administer the prepared solutions via intraperitoneal injection. The injection volume is typically 100-200  $\mu$ L. The frequency of administration will depend on the half-life of the antibody and the experimental design (e.g., three times per week).[16]



- Monitoring: Monitor the mice regularly for changes in body weight, clinical signs of disease, and overall health.
- Endpoint Analysis: At the end of the study, collect tissues and/or blood for analysis (e.g., histology, flow cytometry, cytokine analysis) to evaluate the therapeutic effect of the CCL25 blockade.

# Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: CCL25/CCR9 Signaling Pathways.





Click to download full resolution via product page

Caption: Transwell Migration Assay Workflow.





Click to download full resolution via product page

Caption: In Vivo Antibody Treatment Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of CCL25/CCR9 in immune homeostasis and disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases [frontiersin.org]
- 4. CCR9 and CCL25: A review of their roles in tumor promotion PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCL25 and CCR9 is a unique pathway that potentiates pannus formation by remodeling RA macrophages into mature osteoclasts PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal CCL25 expression is increased in colitis and correlates with inflammatory activity
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCL25/CCR9 Interactions Regulate Large Intestinal Inflammation in a Murine Model of Acute Colitis | PLOS One [journals.plos.org]
- 8. CCL25/CCR9 Interactions Are Not Essential for Colitis Development but Are Required for Innate Immune Cell Protection from Chronic Experimental Murine Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCL25 promotes the migration and invasion of non-small cell lung cancer cells by regulating VEGF and MMPs in a CCR9-dependent manner PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR9-CCL25 interaction suppresses apoptosis of lung cancer cells by activating the PI3K/Akt pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemokine 25—induced signaling suppresses colon cancer invasion and metastasis PMC [pmc.ncbi.nlm.nih.gov]



- 14. Dose-Dependent Effect of Mesenchymal Stromal Cell Recruiting Chemokine CCL25 on Porcine Tissue-Engineered Healthy and Osteoarthritic Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapies with CCL25 require controlled release via microparticles to avoid strong inflammatory reactions PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating Anti-CCL25 as a Therapeutic Strategy to Disrupt Foci Formation in a Spontaneous Murine Model of Sjögren's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 17. CCL25 Inhibition Alleviates Sepsis-Induced Acute Lung Injury and Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: The Role of Ligand CCL25 in Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367193#application-of-ligand-25-in-specific-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com